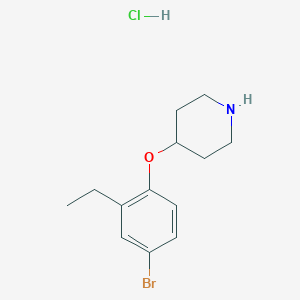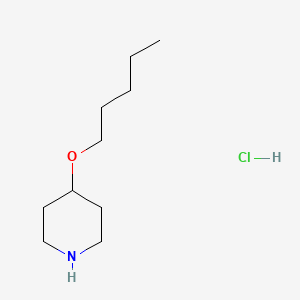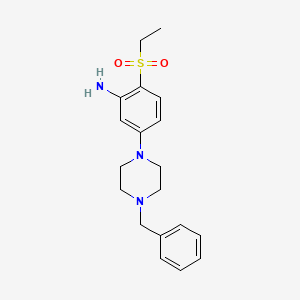![molecular formula C7H4BrFN2 B1525363 3-溴-4-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1190320-00-3](/img/structure/B1525363.png)
3-溴-4-氟-1H-吡咯并[2,3-b]吡啶
描述
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3. It has a molecular weight of 215.02 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The linear formula of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is C7H4BrFN2 . The Inchi Code is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .Physical and Chemical Properties Analysis
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored at 4°C and protected from light .科学研究应用
生化分析
Biochemical Properties
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in various cellular processes such as cell proliferation, differentiation, and migration. By inhibiting the activity of these receptors, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can modulate these processes, making it a valuable tool in cancer research and therapy .
Cellular Effects
The effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of the FGFR signaling pathway, which is often dysregulated in various types of cancer . Additionally, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can effectively halt the progression of cancer cells and induce cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under exposure to light . Long-term studies have shown that continuous exposure to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may decrease over time due to potential degradation of the compound .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted through the kidneys or further processed in the liver . The interaction of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine with these enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine within different tissues and organs .
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it can interact with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals can direct 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine to specific subcellular compartments, such as the nucleus or mitochondria . These localizations can influence the compound’s efficacy and specificity in modulating cellular processes .
属性
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJJMJHXJYYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696594 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-00-3 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)


![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
